Cas no 163798-92-3 (4-4-(Bromomethyl)phenyl-1,2,3-thiadiazole)

4-4-(Bromomethyl)phenyl-1,2,3-thiadiazole is a brominated aromatic thiadiazole derivative with significant utility in organic synthesis and pharmaceutical research. Its key structural features include a reactive bromomethyl group and a 1,2,3-thiadiazole ring, making it a versatile intermediate for cross-coupling reactions, nucleophilic substitutions, and heterocyclic modifications. The compound is particularly valued for its ability to introduce the thiadiazole moiety into more complex molecular frameworks, facilitating the development of bioactive compounds, agrochemicals, and materials. Its stability under standard conditions and well-defined reactivity profile enhance its applicability in precision synthesis. Proper handling is advised due to the bromomethyl group's potential lability.
4-4-(Bromomethyl)phenyl-1,2,3-thiadiazole structure
163798-92-3 structure
Product Name:4-4-(Bromomethyl)phenyl-1,2,3-thiadiazole
CAS No:163798-92-3
MF:C9H7BrN2S
MW:255.134279489517
MDL:MFCD00052102
CID:136691
PubChem ID:2776454
Update Time:2025-06-26

4-4-(Bromomethyl)phenyl-1,2,3-thiadiazole Chemical and Physical Properties

Names and Identifiers

    • 4-(4-(Bromomethyl)phenyl)-1,2,3-thiadiazole
    • 1,2,3-Thiadiazole,4-[4-(bromomethyl)phenyl]-
    • 4-[4-(Bromomethyl)phenyl]-1,2,3-thiadiazole
    • 4-[4-(bromomethyl)phenyl]thiadiazole
    • AC1MCQZG
    • AC1Q27N4
    • BBL019205
    • CTK4D1652
    • MolPort-000-142-548
    • SBB101554
    • SureCN219769
    • 4-(1,2,3-Thiadiazol-4-yl)benzyl bromide
    • BP-13197
    • 4-[4-(bromomethyl)phenyl]-1,2,3-thiadiazole, AldrichCPR
    • 163798-92-3
    • SCHEMBL219769
    • FT-0617356
    • AKOS015911756
    • W-205929
    • DTXSID60380092
    • 4-(4-Bromomethyl-phenyl)-[1,2,3]thiadiazole
    • DGHQOPZIGDRUIT-UHFFFAOYSA-N
    • MFCD00052102
    • 4-(4-bromomethylphenyl)-1,2,3-thiadiazole
    • AS-9506
    • 1,2,3-Thiadiazole, 4-[4-(bromomethyl)phenyl]-
    • DB-017656
    • 4-4-(Bromomethyl)phenyl-1,2,3-thiadiazole
    • MDL: MFCD00052102
    • Inchi: 1S/C9H7BrN2S/c10-5-7-1-3-8(4-2-7)9-6-13-12-11-9/h1-4,6H,5H2
    • InChI Key: DGHQOPZIGDRUIT-UHFFFAOYSA-N
    • SMILES: BrCC1C=CC(C2=CSN=N2)=CC=1

Computed Properties

  • Exact Mass: 253.95100
  • Monoisotopic Mass: 253.951
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 54Ų

Experimental Properties

  • Density: 1.593
  • Melting Point: 135 °C
  • Boiling Point: 362.6°C at 760 mmHg
  • Flash Point: 173.1°C
  • Refractive Index: 1.645
  • PSA: 54.02000
  • LogP: 3.10000

4-4-(Bromomethyl)phenyl-1,2,3-thiadiazole Security Information

  • Hazard Statement: Irritant
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36/37/39
  • Hazardous Material Identification: Xi
  • Safety Term:S26-36/37/39
  • Storage Condition:Sealed in dry,2-8°C
  • Risk Phrases:R36/37/38

4-4-(Bromomethyl)phenyl-1,2,3-thiadiazole Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-4-(Bromomethyl)phenyl-1,2,3-thiadiazole Pricemore >>

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Additional information on 4-4-(Bromomethyl)phenyl-1,2,3-thiadiazole

4-4-(Bromomethyl)phenyl-1,2,3-thiadiazole: A Comprehensive Overview

The compound 4-4-(Bromomethyl)phenyl-1,2,3-thiadiazole, identified by the CAS number 163798-92-3, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various industries. The thiadiazole ring system, which forms the core of this molecule, is known for its versatility and reactivity in chemical reactions. The presence of a bromomethyl group attached to the phenyl ring introduces additional functionality, making this compound a valuable building block in synthetic chemistry.

Recent studies have highlighted the importance of thiadiazole derivatives in drug discovery and material science. The bromomethylphenyl substituent in this compound has been shown to enhance its electronic properties, making it suitable for applications in semiconductor materials and optoelectronic devices. Researchers have also explored the use of this compound in the synthesis of bioactive molecules, where its structural flexibility allows for the creation of novel pharmacophores with potential therapeutic benefits.

The synthesis of 4-4-(Bromomethyl)phenyl-1,2,3-thiadiazole involves a multi-step process that typically begins with the preparation of the thiadiazole ring. This is followed by the introduction of the bromomethylphenyl group through nucleophilic substitution or coupling reactions. The choice of reaction conditions plays a crucial role in determining the yield and purity of the final product. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and environmental impact.

In terms of applications, thiadiazole derivatives like this compound have found use in agriculture as fungicides and insecticides due to their ability to inhibit key enzymes in pests and pathogens. Additionally, their photoresponsive properties make them attractive candidates for use in light-sensitive materials and sensors. Ongoing research is focused on optimizing these applications by modifying the substituents on the thiadiazole ring to enhance specific functional properties.

The structural characterization of CAS No. 163798-92-3 has been carried out using advanced spectroscopic techniques such as NMR and IR spectroscopy. These studies have provided insights into the electronic environment of the molecule and its reactivity under different conditions. Computational modeling has also been employed to predict the molecule's behavior in various chemical reactions, aiding in the design of more efficient synthetic pathways.

In conclusion, 4-4-(Bromomethyl)phenyl-1,2,3-thiadiazole is a versatile compound with a wide range of potential applications. Its unique structure and functional groups make it a valuable tool in organic synthesis and materials science. As research continues to uncover new properties and uses for this compound, it is expected to play an increasingly important role in both academic and industrial settings.

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